4-Methyl-2-azaspiro[5.5]undec-1-ene
Description
Properties
CAS No. |
67625-87-0 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4-methyl-2-azaspiro[5.5]undec-1-ene |
InChI |
InChI=1S/C11H19N/c1-10-7-11(9-12-8-10)5-3-2-4-6-11/h9-10H,2-8H2,1H3 |
InChI Key |
NLWYFLRDECPNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2)C=NC1 |
Origin of Product |
United States |
Preparation Methods
Key Properties:
Analytical Characterization
Robust characterization is critical for verifying spirocyclic structures.
Spectroscopic Methods
Mass Spectrometry
- EI-MS : Molecular ion peak at m/z 165 (C₁₁H₁₉N⁺) with fragmentation patterns indicative of ring opening.
Toxicity and Environmental Impact
The USDA National Wildlife Research Center evaluated 4-Methyl-2-azaspiro[5.5]undec-1-ene in avian and mammalian toxicity assays. Key findings include:
| Test System | Metric | Result |
|---|---|---|
| Mallard ducks | Acute oral LD₅₀ | >100 mg/kg |
| Laboratory mice | Dermal ALD | 250 mg/kg |
| Pinto bean seedlings | Phytotoxicity | No effect at 2% |
These results suggest low acute toxicity in birds and mammals, with no significant phytotoxicity observed.
Challenges in Synthesis
- Ring Strain : The spiro[5.5] system imposes moderate strain, complicating cyclization.
- Regioselectivity : Ensuring correct placement of the methyl group requires precise control.
- Purification : Spirocyclic amines often require advanced chromatography due to polar byproducts.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-azaspiro[5.5]undec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different applications.
Scientific Research Applications
4-Methyl-2-azaspiro[5.5]undec-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The rigidity and stability of the spirocyclic structure make it useful in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-azaspiro[5.5]undec-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
1-Thia-5-azaspiro[5.5]undec-2-ene
- Structure : Replaces the methyl group with a sulfur atom (thia) at the 1-position and shifts the nitrogen to the 5-position.
- Synthesis : Synthesized via base-catalyzed recyclization of spiro-1,3-thiazine precursors, characterized by NMR and MS .
- Key Differences: The sulfur atom introduces distinct electronic properties, enhancing electrophilicity compared to nitrogen-centered analogs. This compound forms derivatives like spiropyrimidines and spiro-thieno[2,3-d]pyrimidines, which are pharmacologically relevant .
1-Methyl-3-toluenesulfonyl-3-azaspiro[5.5]undec-1-ene (9q)
- Structure : Features a toluenesulfonyl group at the 3-position and a methyl group at the 1-position.
- Synthesis : Produced in 92% yield using keteniminium ion chemistry, purified via cyclohexane/EtOAc chromatography .
- Its NMR data (δ 0.70 ppm for methyl groups) and IR bands (1632 cm⁻¹ for C=C) highlight electronic differences from the parent compound .
2-(Allylsulfanyl)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile
- Structure : Incorporates an allylsulfanyl group, a methyl group at the 9-position, and two nitrile groups.
Functional Group Modifications
Hydrogenated Derivative: 2-Azaspiro[5.5]undecane
- Structure : Saturated analog of 2-azaspiro[5.5]undec-1-ene, lacking the double bond.
- Synthesis : Produced via hydrogenation of the parent compound using Raney nickel, yielding 88% pure product (b.p. 55–57°C at 10 mm Hg) .
- Key Differences : Saturation reduces reactivity toward electrophilic additions but improves stability for applications in materials science.
1,8-Diazabicyclo[5.4.0]-undec-1-ene (DBU)
- Structure : A bicyclic amidine with two nitrogen atoms, differing in ring fusion (5.4.0 vs. 5.5).
- Applications: Widely used as a strong, non-nucleophilic base in organic synthesis (e.g., malonic acid substitutions) .
Pharmacological and Industrial Relevance
- Pharmaceutical Derivatives : Compounds like 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone demonstrate the versatility of spiroazacycles in drug design, particularly as kinase inhibitors or antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4-Methyl-2-azaspiro[5.5]undec-1-ene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving cyclohexanone derivatives, aldehydes, and nitriles in concentrated sulfuric acid (e.g., three-component condensation of 1,3,5-trimethoxybenzene with isobutyraldehyde and nitriles). Reaction optimization studies show that aromatic substitution patterns significantly affect reactivity and conversion rates, with yields ranging from 77% to 82% under reflux conditions . Key analytical techniques for validation include H/C NMR, IR spectroscopy, and elemental analysis .
Q. How is the structural integrity of 4-Methyl-2-azaspiro[5.5]undec-1-ene confirmed post-synthesis?
- Methodological Answer : Structural validation relies on a combination of spectroscopic methods:
- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1636–1652 cm, C≡N at ~2208 cm) .
- NMR : H NMR identifies methyl groups (δ 2.52 ppm for SCH) and spirocyclic protons (δ 2.01–2.48 ppm for CH), while C NMR confirms quaternary carbons (e.g., spiro C at δ 76.85 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 400 [M]) and fragmentation patterns validate molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the recyclization of spiro compounds into derivatives like 1,5-diazaspiro[5.5]undec-2-ene?
- Methodological Answer : Base-catalyzed recyclization (e.g., using aqueous KOH) of 1-thia-5-azaspiro[5.5]undec-2-ene involves ring-opening followed by re-cyclization. The process is driven by nucleophilic attack at electrophilic sites (e.g., sulfur or nitrogen), with dimethyl sulfate acting as a methylating agent to stabilize intermediates. Stereochemical outcomes depend on solvent polarity and temperature .
Q. How does aminomethylation modify the reactivity of 4-Methyl-2-azaspiro[5.5]undec-1-ene, and what derivatives exhibit biological potential?
- Methodological Answer : Aminomethylation with primary amines and excess formaldehyde introduces functionalized side chains, yielding derivatives like 2-(dicyanomethylene)-3,7-diazaspiro[bicyclo[3.3.1]non-3-ene-9,1′-cyclohexane]-1,5-dicarbonitrile. These derivatives are screened for bioactivity (e.g., enzyme inhibition) using assays like Hedgehog pathway inhibition or Pfmrk kinase suppression, though direct data for 4-methyl derivatives requires further study .
Q. What strategies resolve contradictions in synthetic yields or byproduct formation during spirocyclic synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 77% vs. 82%) arise from variations in catalyst loading (e.g., p-toluenesulfonic acid at 0.002 mol%) or solvent systems (DMF/EtOH vs. pure ethanol). Byproduct minimization involves optimizing stoichiometry and reaction time (3–5 hours for precipitate formation) . Advanced purification techniques, such as preparative HPLC with Chromolith columns, improve isolate purity .
Safety and Experimental Design
Q. What toxicity considerations are critical when handling 4-Methyl-2-azaspiro[5.5]undec-1-ene in laboratory settings?
- Methodological Answer : Toxicity screening (e.g., LD in mammals) is essential, as related spiro compounds like 2-azaspiro[5.5]undec-7-enyl derivatives show moderate toxicity profiles. Safety protocols include fume hood use, PPE (gloves, goggles), and waste disposal via certified hazardous waste contractors .
Emerging Research Directions
Q. Can computational modeling predict the stereochemical outcomes of spirocyclic reactions involving this compound?
- Methodological Answer : Tools like ACD/Labs Percepta Platform predict physicochemical properties (e.g., logP, pKa) and stereoisomer distributions. For example, (6R,8S)-configured dioxaspiro derivatives are modeled with InChIKey
YYHUMKLNIINDOW-CMPLNLGQSA-N, validated via NMR coupling constants .
Q. How do substituents on the spiro core influence its application in drug discovery (e.g., kinase inhibitors or antifungals)?
- Methodological Answer : Substituents like aryl groups (e.g., 4-methylphenyl) enhance lipophilicity and target binding. Derivatives such as 7,11-bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone are explored for enzyme inhibition, with IC values determined via high-throughput screening (HTS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
